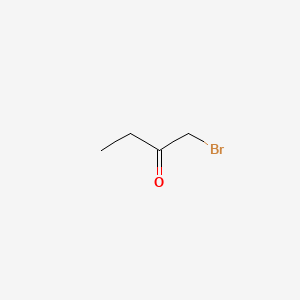

1-Bromo-2-butanone

描述

Significance of α-Halocarbonyl Compounds in Synthetic Methodologies

The presence of two adjacent electrophilic sites—the α-carbon and the carbonyl carbon—renders α-halocarbonyl compounds highly valuable in the synthesis of more complex structures. mdpi.com Their reactivity has been harnessed in a wide array of synthetic methodologies, making them indispensable tools for organic chemists.

One of the most significant applications of α-haloketones is in the synthesis of heterocyclic compounds. mdpi.comresearchgate.net For instance, they are key precursors in the Hantzsch thiazole (B1198619) synthesis, where they react with thioamides to form thiazole rings, a common motif in many biologically active molecules. wikipedia.org Similarly, the reaction of α-haloketones with thioureas yields 2-aminothiazoles. wikipedia.org They also participate in the Hantzsch pyrrole (B145914) synthesis, reacting with β-dicarbonyl compounds and ammonia (B1221849) to form pyrroles. wikipedia.org

Beyond heterocycle synthesis, α-haloketones are crucial intermediates in various carbon-carbon bond-forming reactions. The Favorskii rearrangement, for example, utilizes α-haloketones to synthesize carboxylic acid derivatives. Furthermore, their ability to generate enolates under reductive conditions opens up avenues for alkylation, aldol (B89426), and Michael reactions in a site-specific manner. wikipedia.org The versatility of α-haloketones is further demonstrated by their use as precursors for organometallic species and their role as key synthetic intermediates for several blockbuster pharmaceutical compounds. mdpi.comnih.gov

Historical Context of 1-Bromo-2-butanone Research

While the synthesis and reactivity of α-haloketones, in general, have been known for over a century, specific research on this compound has evolved with the broader advancements in organic synthesis. shodhsagar.comnih.gov Early research likely focused on fundamental aspects such as its synthesis via the bromination of 2-butanone (B6335102) and its basic reactivity patterns with various nucleophiles. solubilityofthings.comorgsyn.org

A notable early application of this compound was its use as a potential regulatory site-directed reagent for the enzyme pyruvate (B1213749) decarboxylase. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This highlights an early interest in its biochemical applications, specifically in probing the active sites of enzymes. Over the years, research has expanded to include its use as a reagent in more complex synthetic transformations, such as in aromatic bromination reactions and in the microwave-assisted preparation of fused heterocycles. chemicalbook.comsigmaaldrich.com

The development of more efficient and selective methods for the synthesis of α-haloketones, including photochemical methods, has also influenced the research landscape of this compound. chemistryviews.org These advancements have made compounds like this compound more accessible for a wider range of applications.

Research Trajectories and Unanswered Questions Pertaining to this compound

Current research on this compound and other α-haloketones is focused on several key areas. A major trajectory is the development of greener and more sustainable synthetic protocols. mdpi.comnih.gov This includes the use of less hazardous reagents and solvents, as well as the development of catalytic methods to improve efficiency and reduce waste. chemistryviews.org

Another active area of research involves expanding the synthetic utility of this compound. This includes its application in novel multicomponent reactions and cascade sequences to build molecular complexity in a single step. The exploration of its reactivity with a wider range of nucleophiles and under different reaction conditions continues to be a fruitful area of investigation.

Despite the extensive body of research, several unanswered questions remain. A deeper understanding of the factors that control the regioselectivity of its reactions is still sought. For example, predicting and controlling whether a nucleophile will attack the α-carbon or the carbonyl carbon remains a challenge in some cases. Furthermore, a comprehensive understanding of the reaction mechanisms, particularly for more complex transformations, is an ongoing pursuit. jst.go.jpnih.gov The potential for enantioselective reactions involving this compound is another area that warrants further exploration, as the development of chiral α-haloketones could open up new avenues in asymmetric synthesis.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇BrO | biosynth.comnih.govchemsrc.com |

| Molecular Weight | 151.00 g/mol | nih.govchemsrc.com |

| Appearance | Colorless to straw-colored liquid | nih.gov |

| Boiling Point | 49.0 °C | biosynth.com |

| Density | 1.439 g/cm³ | biosynth.com |

| Flash Point | 68.3 °C | biosynth.comchemsrc.com |

| IUPAC Name | 1-bromobutan-2-one | nih.gov |

| CAS Number | 816-40-0 | nih.govchemsrc.com |

Table 2: Research Applications of this compound

| Application | Description | References |

| Enzyme Inhibition | Used as a site-directed reagent for pyruvate decarboxylase. | chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Aromatic Bromination | Employed as a reagent for the bromination of aromatic compounds. | chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Heterocycle Synthesis | Utilized in the microwave-assisted preparation of fused heterocycles. | chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Pharmaceutical Intermediate | Serves as a building block in the synthesis of pharmaceuticals. | solubilityofthings.combiosynth.com |

| Agrochemical Synthesis | Used in the production of agrochemicals. | solubilityofthings.com |

Structure

3D Structure

属性

IUPAC Name |

1-bromobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXQVBSQUQCEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Record name | 1-BROMO-2-BUTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231216 | |

| Record name | 2-Butanone, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromo-2-butanone appears as a colorless to straw-colored liquid. Toxic by inhalation, skin contact or ingestion. | |

| Record name | 1-BROMO-2-BUTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

816-40-0 | |

| Record name | 1-BROMO-2-BUTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromobutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-2-butanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UPM4J7CVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Bromo 2 Butanone

Enolization-Mediated Bromination Pathways

The introduction of a bromine atom at the α-position of butan-2-one is facilitated by the nucleophilic character of the α-carbon in its enol or enolate form. The choice between acidic or basic conditions significantly influences the reaction mechanism and the regiochemical outcome.

Under acidic conditions, the bromination of butan-2-one proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The reaction is catalyzed by the presence of an acid, which accelerates the formation of the enol. masterorganicchemistry.commasterorganicchemistry.com This process is generally autocatalytic as the reaction itself generates an acid. msu.edu

Protic acids play a crucial role in catalyzing the keto-enol tautomerism of ketones like butan-2-one. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen by an acid, which forms an oxonium ion intermediate. libretexts.orglibretexts.org This protonation increases the acidity of the α-hydrogens. masterorganicchemistry.com A base, such as water or the conjugate base of the acid catalyst, then removes a proton from the α-carbon. libretexts.orglibretexts.org This deprotonation results in the formation of a carbon-carbon double bond, and the electrons from the carbonyl π-bond move to the oxygen, forming the hydroxyl group of the enol. libretexts.orglibretexts.org This process is reversible, and the same acid catalyst can facilitate the conversion of the enol back to the keto form. libretexts.org

The stability of the keto tautomer is generally much greater than the enol tautomer. For instance, acetone (B3395972) exists almost entirely in its keto form, with the enol form being highly scarce at equilibrium. pressbooks.pub Ketones are more stable than aldehydes in their keto form due to the electron-donating effect of the two alkyl groups attached to the carbonyl carbon. libretexts.org The solvent environment also influences the keto-enol equilibrium; polar, protic solvents tend to stabilize the keto tautomer. researchgate.net

Kinetic studies have provided significant insights into the mechanism of acid-catalyzed halogenation of ketones. A key finding is that the rate of halogenation is often independent of the halogen concentration, particularly at low to moderate concentrations. masterorganicchemistry.commsu.edu This suggests that the formation of the enol is the slow, rate-determining step of the reaction. libretexts.orgmasterorganicchemistry.commsu.edu Once the enol is formed, its reaction with the halogen is fast. masterorganicchemistry.com

Further evidence for the enol intermediate comes from studies on the racemization of optically active ketones with a chiral α-carbon. The rate of racemization is found to be identical to the rate of halogenation and isotope exchange under similar acidic conditions, pointing to a common rate-determining step involving the formation of the achiral enol. msu.edu Deuterium (B1214612) exchange studies, where α-hydrogens are replaced by deuterium from D₂O in the presence of an acid catalyst like DCl, also support the formation of an enol intermediate. libretexts.org The rate of bromination has been shown to be nearly the same as the rate of racemization, which is consistent with enol formation being the rate-limiting step. masterorganicchemistry.com

| Catalyst System | Substrate | Observation | Reference |

| HBr | Ketone | Rate of racemization is identical to the rate of halogenation. | masterorganicchemistry.com |

| Acid | Acetone | Bromination rate is independent of bromine concentration. | muni.cz |

| Aqueous Acetate (B1210297) Buffer | 2-Butanone (B6335102) | Regiochemistry of monobromination is consistent with deuterium exchange rates. | cdnsciencepub.com |

In the acid-catalyzed bromination of unsymmetrical ketones like butan-2-one, the regioselectivity is determined by the relative stability of the possible enol intermediates. Butan-2-one has two different α-carbons, one on the methyl group (C1) and one on the methylene (B1212753) group (C3). The enol formed by removing a proton from the more substituted α-carbon (C3) is generally the more thermodynamically stable enol. msu.edustackexchange.com Consequently, the major product of acid-catalyzed bromination is typically the one where the bromine is attached to the more substituted α-carbon. msu.edu

However, the reaction conditions can influence the product distribution. For example, in the condensation of 2-butanone with benzaldehyde (B42025) under acidic conditions, the more-substituted aldol (B89426) condensation product is formed in high yield. masterorganicchemistry.com Studies on the acetate-catalyzed bromination of 2-butanone in an aqueous buffer have shown good agreement between the regiochemistry of monobromination and that of deuterium exchange, suggesting that the reaction proceeds through the enol and direct reaction with the unenolized ketone is not significant under these conditions. cdnsciencepub.comresearchgate.net

In the presence of a base, the bromination of butan-2-one proceeds through an enolate ion intermediate. chemtube3d.com The base removes a proton from an α-carbon to form a resonance-stabilized enolate anion. pressbooks.pub

The formation of an enolate under basic conditions involves the deprotonation of an α-hydrogen by a base. libretexts.org The resulting enolate is a powerful nucleophile. For useful alkylation reactions, it is often necessary to use a strong base (pKa > 25) in a non-hydroxylic solvent to achieve complete conversion of the ketone to its enolate. libretexts.orglibretexts.org Common bases for this purpose include sodium hydride (NaH), sodium amide (NaNH₂), and lithium diisopropylamide (LDA). libretexts.orglibretexts.org Weaker bases, such as hydroxide (B78521) or alkoxides, can also be used, but they establish an equilibrium with a low concentration of the enolate. libretexts.org

Butan-2-one has two sets of α-hydrogens, on the methyl (C1) and methylene (C3) groups. Abstraction of a proton from the less substituted C1 position leads to the kinetic enolate, while abstraction from the more substituted C3 position yields the thermodynamic enolate. brainly.comresearchgate.net The formation of the kinetic enolate is generally faster, especially at low temperatures, as the protons on the methyl group are less sterically hindered and more acidic due to the inductive effect. brainly.commdpi.com The thermodynamic enolate is more stable due to the more substituted double bond. brainly.commdpi.com The choice of base and reaction conditions can therefore influence which enolate is predominantly formed. researchgate.net

| Base | Solvent | Key Feature | Reference |

| Sodium Hydride (NaH) | THF | Strong, non-nucleophilic base for complete enolate formation. | libretexts.orglibretexts.org |

| Lithium Diisopropylamide (LDA) | THF | Strong, sterically hindered base, favors kinetic enolate. | libretexts.orglibretexts.org |

| Sodium Ethoxide | Ethanol (B145695) | Weaker base, establishes equilibrium with the ketone. | libretexts.org |

Base-Catalyzed Enolate Formation and Subsequent Bromination

Factors Governing Regioselective α-Bromination

The α-bromination of unsymmetrical ketones like 2-butanone can potentially yield two different isomers: 1-bromo-2-butanone and 3-bromo-2-butanone (B1330396). The control of regioselectivity, or the specific position of bromination, is governed by whether the reaction proceeds under kinetic or thermodynamic control. libretexts.orgudel.edu

Kinetic Control: This pathway favors the formation of the product that is formed fastest. In the context of enolate formation, the kinetic enolate is generated by removing a proton from the less sterically hindered α-carbon. udel.edujove.com For 2-butanone, this corresponds to the methyl group (C1), leading to the this compound product. Conditions that favor kinetic control typically involve the use of strong, bulky, non-nucleophilic bases at low temperatures to prevent equilibration to the more stable thermodynamic enolate. udel.edujove.com

Thermodynamic Control: This pathway leads to the most stable product. The thermodynamic enolate is the more substituted and, therefore, more stable enolate. udel.edujove.com In the case of 2-butanone, this involves the removal of a proton from the methylene group (C3), ultimately forming 3-bromo-2-butanone. Reactions under thermodynamic control are typically reversible, allowing for the less stable kinetic product to revert to the starting material and eventually form the more stable thermodynamic product. udel.edu This is often favored by using weaker bases and higher temperatures. udel.edu

Comparative Analysis of Acidic vs. Basic Conditions on Product Distribution

The choice between acidic and basic reaction conditions profoundly influences the regiochemical outcome of the α-bromination of ketones. stackexchange.comlibretexts.org

Acid-Catalyzed Bromination: Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the enol is the rate-determining step. masterorganicchemistry.com For unsymmetrical ketones, the more substituted enol is generally more thermodynamically stable. stackexchange.com Consequently, acid-catalyzed halogenation typically yields the more substituted α-haloketone. stackexchange.comlibretexts.org For 2-butanone, this would favor the formation of 3-bromo-2-butanone. The reaction is catalyzed by acids which facilitate the keto-enol tautomerism. masterorganicchemistry.com

Base-Promoted Bromination: In the presence of a base, the reaction proceeds through an enolate anion intermediate. The formation of the enolate is also the rate-determining step. stackexchange.com The less substituted α-proton is generally more acidic and less sterically hindered, leading to the faster formation of the kinetic enolate. jove.comstackexchange.com This results in the halogen attacking the less substituted α-carbon. Therefore, base-promoted bromination of 2-butanone favors the formation of this compound. A significant challenge in base-promoted halogenation is the potential for polyhalogenation, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons. libretexts.org

| Condition | Intermediate | Favored Product (for 2-butanone) | Control | Key Factors |

| Acidic | Enol | 3-Bromo-2-butanone | Thermodynamic | Formation of the more stable, more substituted enol. stackexchange.com |

| Basic | Enolate | This compound | Kinetic | Formation of the less substituted, kinetically favored enolate. stackexchange.com |

Alternative Brominating Agents in α-Bromination of Ketones

While molecular bromine (Br₂) is a traditional brominating agent, its hazardous nature has prompted the development of alternative reagents. sciencemadness.org

Application of N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for α-bromination of ketones. researchgate.net It offers advantages in terms of easier handling and increased selectivity compared to molecular bromine. sciencemadness.org NBS can be used under various conditions, often in the presence of a radical initiator or an acid catalyst. masterorganicchemistry.comfiveable.me For instance, the use of NBS with a silica-supported sodium hydrogen sulfate (B86663) catalyst provides an efficient method for the α-bromination of various ketones in high yields under mild conditions. researchgate.net In some cases, the reaction of 2-butanone with NBS can lead to a mixture of this compound and 3-bromo-2-butanone. researchgate.netyu.edu.jo

Utilization of Tetralkylammonium Tribromides

Tetralkylammonium tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), are solid, stable, and easily handled brominating agents. jcsp.org.pkdntb.gov.ua They serve as an alternative to molecular bromine and can be used for the α-monobromination of ketones under mild, often catalyst-free, conditions at room temperature. jcsp.org.pk These reagents offer high selectivity for monobromination. researchgate.net

Peroxide-Hydrogen Bromide Systems for "On Water" Bromination

An environmentally benign approach to α-bromination involves the use of an aqueous hydrogen peroxide (H₂O₂)–hydrogen bromide (HBr) system. researchgate.netrsc.org This method allows for the effective bromination of various ketones at room temperature without the need for a catalyst or an organic solvent. sciencemadness.orgresearchgate.net The reaction demonstrates high selectivity for monobromination over dibromination, with yields ranging from 69–97%. researchgate.netrsc.org The reactivity can be controlled by adjusting the dilution of the H₂O₂ and HBr solutions. researchgate.net This "on water" system is characterized by the use of inexpensive reagents and a reduced environmental impact. sciencemadness.orgresearchgate.net

Strategies for Selective Monobromination

Achieving selective monobromination and avoiding the formation of di- and polybrominated products is a significant challenge in the α-bromination of ketones. libretexts.org Several strategies have been developed to address this:

Control of Stoichiometry: Careful control of the amount of brominating agent used is crucial. Using a stoichiometric amount or a slight excess of the brominating agent can favor monobromination.

Reaction Conditions: As discussed, acidic conditions are generally preferred for the selective monobromination of ketones, as base-promoted reactions are prone to polyhalogenation. libretexts.org

Use of Specific Reagents: Certain brominating agents exhibit higher selectivity for monobromination. For example, the H₂O₂-HBr system "on water" has been shown to be highly selective for producing monobrominated ketones. researchgate.netrsc.org Similarly, heterogeneous systems like copper(II) bromide in chloroform-ethyl acetate can provide clean and direct selective bromination. researchgate.net

Catalyst-Mediated Reactions: The use of specific catalysts can enhance selectivity. For example, a method using thiourea (B124793) as a catalyst in ethanol or methanol (B129727) with NBS has been developed for the selective α-bromination of ketones. google.com

| Strategy | Description |

| Stoichiometric Control | Precise control over the molar ratio of ketone to brominating agent. |

| Acidic Conditions | Favors monobromination by proceeding through an enol intermediate, minimizing polybromination. libretexts.org |

| Specific Brominating Agents | Utilizing reagents like H₂O₂-HBr or Cu(II)Br₂ that inherently favor monobromination. researchgate.netresearchgate.net |

| Catalysis | Employing catalysts like thiourea with NBS to improve selectivity. google.com |

Control of Stoichiometry and Reaction Conditions to Prevent Polybromination

A significant challenge in the bromination of ketones like 2-butanone is the potential for polybromination, where more than one bromine atom is added to the molecule. Controlling the stoichiometry of the reactants is a primary strategy to favor monobromination. Typically, using a 1:1 molar ratio of the ketone to the brominating agent is intended to produce the monobrominated product. However, the reactivity of the resulting α-bromoketone can sometimes be higher than the starting ketone, leading to the formation of dibrominated byproducts.

To circumvent this, careful control of reaction conditions is crucial. This includes:

Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. For instance, in the synthesis of 1-bromo-3-methyl-2-butanone (B140032), maintaining the temperature between 0-10°C is critical to prevent the formation of isomeric byproducts. scirp.orgorgsyn.org

Addition Rate: Slow and controlled addition of the brominating agent can maintain a low concentration of the electrophile, thereby minimizing over-bromination. orgsyn.org

Solvent: The choice of solvent can influence the reaction pathway. Anhydrous methanol is often used, but its presence can lead to the formation of α-bromodimethyl ketal intermediates, which require a subsequent hydrolysis step. orgsyn.org

Modern approaches often utilize reagents that offer better control. For example, the use of N-bromosuccinimide (NBS) is a common alternative to molecular bromine, as it can provide a slow and steady source of bromine, thus reducing the likelihood of polybromination. ingentaconnect.comresearchgate.net

Kinetic vs. Thermodynamic Control in Bromination Reactions

The regioselectivity of ketone bromination—that is, which α-carbon is brominated—is governed by the principles of kinetic and thermodynamic control. libretexts.orgmasterorganicchemistry.comlibretexts.org

Kinetic Control: This pathway favors the product that is formed fastest. In the bromination of unsymmetrical ketones, the kinetic product results from the deprotonation of the less sterically hindered α-proton, leading to the formation of the less substituted enolate. This enolate then reacts with the electrophilic bromine. Reactions under kinetic control are typically run at low temperatures and are irreversible. libretexts.orgmasterorganicchemistry.comlibretexts.org

Thermodynamic Control: This pathway favors the most stable product. The thermodynamic product arises from the more substituted, and therefore more stable, enol or enolate intermediate. Achieving thermodynamic control usually requires higher temperatures, which allows for the reaction to be reversible and to reach equilibrium, favoring the most stable product. libretexts.orgmasterorganicchemistry.comlibretexts.org

In the case of 2-butanone, the α-carbon at the C1 position (a methyl group) is less substituted than the α-carbon at the C3 position (a methylene group). Therefore, to synthesize this compound, conditions favoring kinetic control are generally employed. Acid-catalyzed bromination proceeds through an enol intermediate. The formation of the more substituted enol (at the C3 position) is thermodynamically favored, which would lead to 3-bromo-2-butanone. To selectively obtain this compound, specific reaction conditions must be carefully chosen to favor the kinetic pathway.

| Control Type | Favored Product | Intermediate Stability | Reaction Conditions |

| Kinetic | Product formed fastest (less substituted α-carbon) | Less stable enolate (formed faster) | Low temperature, irreversible |

| Thermodynamic | Most stable product (more substituted α-carbon) | More stable enol/enolate | Higher temperature, reversible, equilibrium |

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound with additional functional groups requires specialized synthetic routes.

Synthetic Routes to 1-Bromo-3-butyn-2-one

The synthesis of 1-bromo-3-butyn-2-one has been reported starting from 2-bromomethyl-2-vinyl-1,3-dioxolane. researchgate.net This precursor undergoes bromination to form 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane. Subsequent double dehydrobromination with a strong base like potassium tert-butoxide (t-BuOK) yields 2-ethynyl-2-bromomethyl-1,3-dioxolane. The final step is an acetal (B89532) deprotection using formic acid (formolysis) to give 1-bromo-3-butyn-2-one. researchgate.net An alternative deprotection method involves using iron(III) chloride adsorbed on silica (B1680970) gel, which can provide the product in good yield at room temperature. lookchem.com

Synthetic Routes to 1-Bromo-3-buten-2-one

An improved and convenient synthesis of 1-bromo-3-buten-2-one starts from the commercially available 2-ethyl-2-methyl-1,3-dioxolane. tandfonline.comresearchgate.net The synthesis involves a three-step process:

Bromination: The starting acetal is reacted with elemental bromine in dichloromethane (B109758) to produce 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane in high yield (98%). tandfonline.comresearchgate.net

Dehydrobromination: Treatment with potassium tert-butoxide in tetrahydrofuran (B95107) leads to the formation of 2-bromomethyl-2-vinyl-1,3-dioxolane with yields ranging from 84-93%. tandfonline.comresearchgate.net

Deprotection: The acetal protecting group is removed via formolysis over 6-10 hours, affording 1-bromo-3-buten-2-one in 85-94% yield. tandfonline.comresearchgate.net A faster method for this final step is acid hydrolysis under microwave irradiation (100°C for 8-10 minutes), which gives the final product in 75% yield. tandfonline.comresearchgate.net

| Step | Reactants | Product | Yield |

| 1. Bromination | 2-ethyl-2-methyl-1,3-dioxolane, Br₂ | 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane | 98% |

| 2. Dehydrobromination | 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane, t-BuOK | 2-bromomethyl-2-vinyl-1,3-dioxolane | 84-93% |

| 3. Deprotection (Formolysis) | 2-bromomethyl-2-vinyl-1,3-dioxolane, Formic Acid | 1-bromo-3-buten-2-one | 85-94% |

| 3. Deprotection (Microwave) | 2-bromomethyl-2-vinyl-1,3-dioxolane, Acid | 1-bromo-3-buten-2-one | 75% |

Synthesis of 1-Bromo-3-methyl-2-butanone

A common laboratory preparation of 1-bromo-3-methyl-2-butanone involves the direct bromination of 3-methyl-2-butanone (B44728). scirp.orgorgsyn.org In a typical procedure, 3-methyl-2-butanone is dissolved in anhydrous methanol and cooled. Bromine is then added rapidly while carefully controlling the temperature to not exceed 10°C. scirp.orgorgsyn.org After the reaction, water is added to hydrolyze any α-bromodimethyl ketal intermediates that may have formed. orgsyn.org The product is then extracted and purified by distillation. This method, when carefully controlled, can yield 1-bromo-3-methyl-2-butanone with high regioselectivity. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis. The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Several green approaches for the α-bromination of ketones have been developed:

H₂O₂–HBr System: An effective "on water" bromination of ketones uses an aqueous solution of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) at room temperature without the need for a catalyst or organic solvent. rsc.orgresearchgate.net This method is advantageous due to the use of inexpensive reagents and the absence of organic waste, with water being the only byproduct. rsc.orgiau.ir High selectivity for monobromination is often observed. researchgate.net

N-Bromosuccinimide (NBS) under Microwave Irradiation: An efficient and environmentally safe method for the regioselective α-bromination of aralkyl ketones uses NBS under solvent-free and catalyst-free microwave irradiation. ingentaconnect.com This protocol offers very short reaction times and excellent product yields. Furthermore, the succinimide (B58015) byproduct can be recovered and regenerated back to NBS, adding to the sustainability of the process. ingentaconnect.comresearchgate.net

One-Pot Synthesis from Secondary Alcohols: A green protocol has been developed for the one-pot synthesis of α-bromoketones from secondary alcohols using inexpensive and non-toxic reagents like ammonium (B1175870) bromide (NH₄Br) and oxone. rsc.orgdeepdyve.comresearchgate.net This reaction proceeds through two consecutive steps: the oxidation of the secondary alcohol to a ketone, followed by the oxidative bromination of the in situ generated ketone. rsc.orgdeepdyve.com

DMSO/HBr System: A novel approach utilizes dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant with HBr as the bromine source. rsc.org This system is notable for its safety, simplicity, and the use of cheap and readily available reagents. rsc.org

These green methodologies offer significant advantages over traditional bromination methods that often rely on hazardous reagents like molecular bromine and chlorinated solvents. researchgate.net

| Green Chemistry Approach | Reagents | Key Advantages |

| H₂O₂–HBr "on water" | Hydrogen peroxide, Hydrobromic acid | Inexpensive reagents, no organic waste, high selectivity. rsc.orgresearchgate.net |

| NBS with Microwaves | N-Bromosuccinimide | Solvent-free, catalyst-free, short reaction times, recyclable byproduct. ingentaconnect.com |

| One-Pot from Alcohols | Ammonium bromide, Oxone | Uses cheap, non-toxic reagents, one-pot procedure. rsc.orgdeepdyve.comresearchgate.net |

| DMSO/HBr System | Dimethyl sulfoxide, Hydrobromic acid | Safe, simple, uses readily available and inexpensive reagents. rsc.org |

Solvent-Free or Aqueous Media Reactions

The move towards more environmentally benign chemical processes has spurred research into synthetic methods that reduce or eliminate the use of hazardous organic solvents. Reactions in aqueous media or under solvent-free conditions are central to this green chemistry approach.

The bromination of 2-butanone has been studied in aqueous acetate buffer solutions. researchgate.net These studies help in understanding the regiochemistry of monobromination by comparing it with deuterium exchange, confirming that the reaction proceeds through the enol form under these conditions. researchgate.net Another approach involves using a mixed aqueous-organic system, such as aqueous tetrahydrofuran (THF), with a palladium(II) catalyst and copper(II) bromide to produce α-bromoketones. yu.edu.jo A key advantage of aqueous systems is the potential for in-situ generation of bromine, for example, by oxidizing hydrobromic acid with an agent like hydrogen peroxide. nih.gov This method avoids the storage and transport of hazardous molecular bromine. nih.gov

Solvent-free reactions, often facilitated by microwave irradiation, represent another significant advancement. For instance, α-haloketones can be converted to thiiranes with high diastereoselectivity and in excellent yields (81-94%) by mixing them with reagents on a solid support like alumina (B75360) and irradiating with microwaves. organic-chemistry.orgcapes.gov.br This solvent-free method is noted to be substantially more efficient than conventional heating. organic-chemistry.org

Interactive Table 1: Comparison of Reaction Media for Ketone Bromination

| Method | Solvent/Medium | Catalyst/Reagent | Key Findings | Reference |

|---|---|---|---|---|

| Aqueous Buffer | Aqueous Acetate | Bromine | Reaction proceeds via enolization; allows for regiochemistry studies. | researchgate.net |

| Mixed Aqueous | Aqueous THF | Palladium(II) / CuBr₂ | Produces chiral α-bromoketones. | yu.edu.jo |

| In-situ Generation | Aqueous | HBr + Oxidizer (e.g., H₂O₂) | Avoids handling of molecular bromine, enhancing safety. | nih.gov |

| Solvent-Free | Alumina Support | Various | Rapid, high-yield conversions (e.g., to thiiranes) under microwave irradiation. | organic-chemistry.orgcapes.gov.br |

Minimizing By-product Formation

A primary challenge in the synthesis of this compound is controlling the regioselectivity to minimize the formation of the isomeric by-product, 3-bromo-2-butanone. Additionally, preventing polybromination (e.g., the formation of 1,3-dibromo-2-butanone) is crucial for achieving high purity and yield.

The regioselectivity of bromination is highly dependent on reaction conditions. The kinetic enolate of 2-butanone leads to this compound, while the thermodynamic enolate yields 3-bromo-2-butanone. Certain catalytic systems may favor the thermodynamic product; for instance, a palladium(II)-catalyzed oxidation of 2-butanone yielded a 4:1 ratio of 3-bromo-2-butanone to this compound. yu.edu.jo

Conversely, specific procedures have been developed to favor the kinetic product. In the synthesis of the analogous compound 1-bromo-3-methyl-2-butanone, a 95:5 ratio of the desired 1-bromo isomer to the 3-bromo isomer was achieved. orgsyn.org The key parameters for this selectivity were the use of anhydrous methanol as a solvent and the rapid, continuous addition of bromine while maintaining a low reaction temperature (0–10°C). orgsyn.org Slow, dropwise addition or allowing the temperature to rise resulted in a mixture of isomers. orgsyn.org Controlling the rate of bromine addition is also effective in reducing the formation of di- and tribrominated products. tandfonline.com The hydrolysis of intermediate α-bromodimethyl ketals, which can form in methanol, is another important step that can be accomplished by adding water and stirring overnight. orgsyn.org

Interactive Table 2: Strategies for By-product Minimization in Ketone Bromination

| Strategy | Condition | Target By-product | Outcome | Reference |

|---|---|---|---|---|

| Temperature Control | Maintain reaction at 0–10°C | 3-bromo isomer | Favors kinetic product (1-bromo isomer); achieves 95:5 selectivity for an analogue. | orgsyn.org |

| Reagent Addition Rate | Rapid, steady stream of bromine | 3-bromo isomer | Prevents equilibration to the more stable thermodynamic enolate. | orgsyn.org |

| Reagent Addition Rate | Controlled rate, avoiding accumulation | Polybrominated products | Reduces formation of di- and tri-bromo by-products. | tandfonline.comorgsyn.org |

| Post-Reaction Hydrolysis | Addition of water and extended stirring | α-methoxy by-products | Hydrolyzes α-bromodimethyl ketals formed when using methanol as a solvent. | orgsyn.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving process efficiency. The synthesis and subsequent reactions of α-haloketones, including this compound, have benefited significantly from this technology. sigmaaldrich.comchemicalbook.com

Microwave irradiation can be effectively used for the direct bromination of ketones. For example, aryl ketones have been successfully brominated with a slight excess of Br₂ in glacial acetic acid under microwave irradiation for 5 hours. mdpi.com This methodology provides a precedent for the rapid synthesis of α-bromoketones. mdpi.com

Beyond its synthesis, this compound serves as a reagent in microwave-assisted preparations of other complex molecules, such as fused heterocycles. sigmaaldrich.comlookchem.comchemdad.comchemsrc.com The application of microwaves is also highly effective for subsequent transformations. In one case, the acid hydrolysis of a vinyl-containing acetal to produce 1-bromo-3-buten-2-one was dramatically accelerated using microwave heating. researchgate.net The reaction, which required 6-10 hours under conventional formolysis, was completed in just 8-10 minutes at 100°C under microwave activation, affording a 75% yield. researchgate.net This demonstrates the profound rate enhancement achievable with microwave technology, often reducing reaction times from hours to minutes. organic-chemistry.org

Interactive Table 3: Comparison of Conventional vs. Microwave-Assisted Reactions

| Reaction Type | Method | Reaction Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Acetal Hydrolysis | Conventional (Formolysis) | 6–10 hours | 85–94% | High yield but slow. | researchgate.net |

| Acetal Hydrolysis | Microwave-Assisted | 8–10 minutes | 75% | Drastic reduction in reaction time. | researchgate.net |

| Heterocycle Synthesis | Conventional Heating | > 15 hours | < 50% | Inefficient and slow. | organic-chemistry.org |

| Heterocycle Synthesis | Microwave-Assisted (Solvent-Free) | Not specified (rapid) | 81–94% | High efficiency and speed, environmentally friendly. | organic-chemistry.org |

| Ketone Bromination | Conventional | Varies | Good | Standard procedure. | orgsyn.org |

| Ketone Bromination | Microwave-Assisted | 5 hours | Not specified | Established for aryl ketones, applicable principle. | mdpi.com |

Reaction Mechanisms and Reactivity of 1 Bromo 2 Butanone

Nucleophilic Substitution Reactions at the α-Carbon

1-Bromo-2-butanone is a bifunctional compound with reactivity at both the α-carbon (the carbon atom adjacent to the carbonyl group) and the carbonyl carbon itself. biosynth.comsolubilityofthings.com The presence of a bromine atom, a good leaving group, on the α-carbon makes this position susceptible to nucleophilic attack. vulcanchem.com These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The reactivity of α-halo ketones like this compound is often enhanced compared to simple alkyl halides, a phenomenon attributed to the electronic influence of the adjacent carbonyl group. cdnsciencepub.com

The reaction of this compound with acetate (B1210297) ion (CH₃COO⁻) is a classic example of nucleophilic substitution at the α-carbon. This reaction is significant for synthesizing α-acetoxy ketones, which are valuable intermediates in organic synthesis. cdnsciencepub.com

The displacement of the bromide in this compound by the acetate ion follows second-order kinetics, meaning the reaction rate is dependent on the concentrations of both the halo ketone and the nucleophile (acetate). masterorganicchemistry.comdalalinstitute.com This is characteristic of an SN2 mechanism. masterorganicchemistry.comlibretexts.org The reaction proceeds through a concerted, single-step process where the nucleophile attacks the α-carbon from the side opposite to the bromine atom (a "backside attack"). masterorganicchemistry.comlibretexts.org

This backside attack leads to a specific stereochemical outcome known as the Walden inversion, where the configuration of the carbon atom at the reaction center is inverted, much like an umbrella flipping inside out in the wind. masterorganicchemistry.comlibretexts.org If the starting material were chiral at the α-carbon, the product would have the opposite stereochemistry. masterorganicchemistry.com

Studies on various α-halo ketones show that these bimolecular substitution reactions are remarkably insensitive to steric hindrance around the carbonyl group. For instance, the reactivity of bromomethyl neopentyl ketone is only slightly less than that of bromoacetone, despite the bulky neopentyl group. This suggests that for conformationally flexible systems like this compound, the reaction proceeds through a normal SN2 transition state without requiring special orbital alignment or bridging interactions with the carbonyl group. cdnsciencepub.com

The product of the reaction between this compound and an acetate salt, such as potassium acetate, is 1-acetoxy-2-butanone. cdnsciencepub.com This compound is a type of α-acetoxyketone.

A typical laboratory synthesis involves stirring this compound with potassium acetate in a solvent like N,N-dimethylformamide (DMF) at room temperature. The reaction progress can be monitored over several days, after which the product is isolated through extraction and purification techniques.

Table 1: Synthesis of 1-Acetoxy-2-butanone

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Potassium Acetate | N,N-Dimethylformamide | Room Temperature, 5 days | 1-Acetoxy-2-butanone |

Data derived from a representative synthesis procedure.

Beyond the acetate ion, the α-bromine of this compound can be displaced by a variety of other nucleophiles. The azide (B81097) ion (N₃⁻) is a particularly effective nucleophile for this transformation. cdnsciencepub.commasterorganicchemistry.com The azide ion is considered an excellent nucleophile for SN2 reactions because it is weakly basic and can deliver its charge efficiently to an electrophilic carbon. masterorganicchemistry.com

The reaction of this compound with sodium azide yields the corresponding α-azido ketone, 1-azido-2-butanone. cdnsciencepub.commcmaster.ca These azido (B1232118) compounds are stable and serve as precursors for other functional groups. For example, organic azides can be readily reduced to primary amines or used in cycloaddition reactions, such as "click chemistry". masterorganicchemistry.com Research has shown that reactions of α-bromo ketones with azide are often clean, yielding the α-azido ketone as the sole product without significant side reactions like elimination. cdnsciencepub.commcmaster.ca

Displacement by Acetate Ion

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction (dehydrobromination) to form an α,β-unsaturated ketone. libretexts.org This reaction typically follows an E2 (bimolecular elimination) mechanism, where the base removes a proton from the β-carbon (carbon-3) at the same time the bromide ion leaves from the α-carbon (carbon-1). doubtnut.comlibretexts.org

However, for this compound, there are no hydrogens on the adjacent carbonyl carbon (carbon-2) to eliminate. The elimination must therefore involve a hydrogen from carbon-3. The use of a non-nucleophilic, sterically hindered base like pyridine (B92270) is often employed to favor elimination over substitution, leading to the formation of methyl vinyl ketone. libretexts.org The product, an α,β-unsaturated carbonyl, is a conjugated system and a valuable synthon in organic chemistry. libretexts.org

Reactions Involving the Carbonyl Group

While the α-carbon is a primary site for nucleophilic substitution, the carbonyl group of this compound also exhibits characteristic reactivity. biosynth.com The carbonyl carbon is electrophilic and can be attacked by nucleophiles.

One common reaction is the reduction of the ketone functionality. Using a reducing agent, the carbonyl group can be reduced to a secondary alcohol, forming 1-bromo-2-butanol. Another key reaction is the protection of the carbonyl group to allow for selective reactions elsewhere in the molecule. For example, the ketone can be reacted with ethylene (B1197577) glycol in the presence of an acid catalyst to form a cyclic ketal, specifically bromo-2-butanone ethylene ketal. This protection strategy prevents the carbonyl group from reacting while chemical transformations are performed on other parts of the molecule.

Formation of Ketal Derivatives

The formation of ketal derivatives from ketones is a common strategy for protecting the carbonyl group during other chemical transformations. In the case of this compound, this reaction can be achieved, although the presence of the bromine atom introduces additional reactivity considerations. The direct bromination of 2-butanone (B6335102) in methanol (B129727) can lead to the formation of α-bromomethyl ketals alongside the desired α-bromoketone, which then require hydrolysis during the workup phase. orgsyn.org

The bromination of unsymmetrical ketals, such as dioxolanes or dimethyl ketals, has been shown to occur with a preference for the less substituted carbon atom. orgsyn.org This provides an indirect but efficient route to α-bromo ketones like this compound, where the ketal is formed first, followed by bromination and subsequent deprotection. orgsyn.org

For instance, the reaction of 2-butanone with an alcohol (like methanol) in the presence of an acid catalyst would typically lead to the formation of a ketal. However, for this compound, the reaction conditions must be carefully controlled to favor ketal formation over competing side reactions, such as nucleophilic substitution at the α-carbon.

Condensation Reactions

This compound can undergo condensation reactions, reacting with other carbonyl compounds to form larger molecular structures. smolecule.com A notable example is the aldol (B89426) condensation. Aldehydes and ketones that possess at least one α-hydrogen can react in the presence of a dilute base to form β-hydroxy aldehydes or ketones. ncert.nic.in While this compound has α-hydrogens, its reactivity in base-catalyzed aldol-type reactions is complex. The presence of the bromine atom makes the α-protons more acidic, facilitating enolate formation. However, the enolate can also undergo intramolecular displacement of the bromide ion, leading to other products.

Furthermore, under basic conditions, such as in the presence of sodium hydroxide (B78521), 2-butanone reacts with bromine to form this compound. chegg.com This reaction proceeds through an enolate intermediate. The formation of the kinetic enolate, by removal of a proton from the methyl group, is favored, leading to this compound rather than the isomeric 3-bromo-2-butanone (B1330396). chegg.com

The strategy for synthesizing 3(2H)-furanone ring systems often involves an aldol condensation of an aldehyde with the enolate derived from a protected ketone, followed by oxidation and cyclization. researchgate.net This highlights the utility of condensation reactions involving ketone derivatives in building complex heterocyclic structures.

Rearrangement Reactions

The structural framework of this compound makes it susceptible to certain rearrangement reactions, particularly those involving carbocation intermediates. While direct rearrangement of this compound itself is not extensively documented in the initial search, related α-haloketones are known to undergo rearrangements. One of the most well-known rearrangements involving α-haloketones is the Favorskii rearrangement, which typically occurs in the presence of a base and leads to the formation of a carboxylic acid derivative.

Additionally, reactions that proceed through an SN1 mechanism can involve carbocation rearrangements. For example, the hydrolysis of neopentyl bromide, a primary alkyl halide, proceeds through a carbocation that rearranges to a more stable tertiary carbocation before reacting with water. msu.edu Although this compound is a primary halide, its SN1 reactivity would be influenced by the adjacent carbonyl group. The spontaneous dissociation of the alkyl halide to form a carbocation is the rate-limiting step in SN1 reactions. libretexts.org

Computational Chemistry Studies on Reaction Pathways

Computational chemistry provides powerful tools for understanding the intricacies of chemical reactions, including conformational preferences, reactivity, and transition states, which are often difficult to probe experimentally.

Quantum Chemical Analysis of Conformational Isomers and Reactivity

Quantum chemical calculations, such as ab initio molecular orbital theory, are employed to study the structure and conformational composition of molecules like 1-bromobutane. researchgate.net These studies have revealed that such molecules can exist as a mixture of different conformers, such as anti and gauche forms. researchgate.net For this compound, similar conformational analyses would be crucial for understanding its reactivity. The relative orientation of the bromine atom and the carbonyl group will significantly impact the molecule's dipole moment and the accessibility of its reactive sites. nizamcollege.ac.in

The reactivity of ketones is influenced by the substituents on the α-carbon. For instance, bromine substitution in ketones has been shown to accelerate enolization rates. mcmaster.ca Quantum chemical studies can elucidate the electronic effects responsible for this increased reactivity.

Transition State Analysis for Key Reactions

The transition state theory is fundamental to understanding reaction rates. nizamcollege.ac.in For reactions involving this compound, such as nucleophilic substitution or enolization, analyzing the structure and energy of the transition state is key. For the acetate-catalyzed enolization of bromoacetones, studies have shown that the transition state resembles an enolate rather than an enol. mcmaster.ca

In bimolecular displacement reactions of α-haloketones, the transition state geometry determines the reaction rate and stereochemistry. mcmaster.ca The larger steric effects observed at the α- and β-positions compared to the other side of the carbonyl group suggest that the nucleophile is closer to the reaction site than to the carbonyl carbon in the transition state. mcmaster.ca This is consistent with either an asymmetric bridged transition state or a symmetric unbridged one. mcmaster.ca

Molecular Dynamics Simulations of this compound Reactivity

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in solution, which is essential for understanding reaction mechanisms. MD simulations have been used to study the diffusion of ketones like butanone in supercritical CO2 and to understand how molecular structure affects these properties. researchgate.net

For this compound, MD simulations could be used to investigate its interactions with solvent molecules and to explore the reaction pathways of its various transformations. By simulating the system at the atomic level, it is possible to identify key reactive sites and to understand how factors like solvent and temperature influence the reaction outcome. researchgate.net For example, radial distribution functions derived from MD simulations can reveal information about the solvation shell around the molecule and identify atoms with pronounced interactions with the solvent. researchgate.net

Applications of 1 Bromo 2 Butanone in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

The dual functionality of 1-bromo-2-butanone allows it to participate in cyclization reactions with various nucleophiles, leading to the formation of a wide array of heterocyclic compounds. The electrophilic carbon bearing the bromine atom and the adjacent electrophilic carbonyl carbon serve as key reaction sites for ring-closing strategies.

Modern synthetic methodologies increasingly employ microwave irradiation to accelerate reaction rates and improve yields. This compound is a suitable substrate for such techniques, particularly in the rapid and efficient synthesis of fused 5,6-heterocycles, which are common scaffolds in medicinal chemistry. acs.org Research by DiMauro and Vitullo has highlighted a microwave-assisted, one-pot cyclization approach to generate diverse libraries of compounds for drug discovery. acs.orgnih.govfigshare.com This methodology is valuable for creating functionalized boronates that can serve as penultimate intermediates for subsequent reactions like Suzuki couplings. acs.orgacs.org While the specific examples in their work utilize other α-halo ketones, the developed routes are designed to be general, and this compound is commercially cited as a reagent for these types of microwave-assisted preparations of fused heterocycles. acs.org

The process typically involves the reaction of an α-halo ketone with a suitable dinucleophile, where microwave heating significantly shortens the reaction time compared to conventional methods.

Table 1: General Scheme for Microwave-Assisted Fused Heterocycle Synthesis

| Reactant 1 | Reactant 2 (General) | Resulting Fused Heterocycle (Example) | Conditions |

| α-Halo Ketone (e.g., this compound) | Dinucleophilic Partner | Benzo[b]thiophene, Benzo[b]furan, Imidazo[1,2-a]pyridine | Microwave Irradiation, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

Beyond fused systems, this compound is a classic reagent in the synthesis of monocyclic five-membered heterocycles, most notably in the Hantzsch thiazole (B1198619) synthesis. rsc.orgsynarchive.com This reaction involves the condensation of an α-halo ketone with a thioamide or thiourea (B124793). nih.gov The reaction proceeds by initial S-alkylation of the thiourea with the α-bromoketone, followed by cyclization and dehydration to afford the thiazole ring. rsc.org The resulting 2-amino-4-ethyl-5-methylthiazole (from reaction with thiourea) is a scaffold that appears in numerous bioactive compounds. nih.gov

Similarly, this compound can react with amidines or ammonia (B1221849) and an aldehyde to form substituted imidazoles, another crucial heterocyclic core in medicinal chemistry. organic-chemistry.orgrsc.org

Precursor in Pharmaceutical and Agrochemical Synthesis

The ability of this compound to introduce an ethyl ketone moiety into a larger molecule makes it a useful intermediate in the synthesis of potential pharmaceutical and agrochemical agents. Its reactive nature allows for its incorporation into complex molecular targets.

While not widely documented as an intermediate in the synthesis of specific marketed drugs, this compound serves as a valuable tool in the broader context of drug discovery. Its role as a building block for heterocyclic libraries, as mentioned previously, is a key application. acs.orgpyglifesciences.com The generation of diverse compound libraries is a foundational strategy in modern drug discovery to identify new chemical entities (NCEs) that can be optimized into lead compounds. The functional group tolerance of reactions involving α-halo ketones allows for the creation of varied substitution patterns on the resulting heterocyclic scaffolds, which is critical for exploring structure-activity relationships. acs.org

A specific and notable application of this compound is its use as a tool to probe the function of bioactive macromolecules. It has been employed as a potential site-directed reagent to modify specific amino acid residues in enzymes. For instance, it was used to investigate the active site of pyruvate (B1213749) decarboxylase by targeting the cysteine residue C221. nih.gov By covalently modifying a specific residue, researchers can identify its role in catalysis or regulation, providing insights into the enzyme's mechanism. nih.govebi.ac.uk This type of biochemical tool is crucial for understanding biological targets and designing molecules, such as enzyme inhibitors, that can modulate their activity.

Table 2: Application of this compound in Bioactive Molecule Research

| Application | Target Molecule | Purpose |

| Site-Directed Reagent | Pyruvate Decarboxylase | Covalent modification of Cysteine 221 to probe active site function. |

Reagent in Specialized Transformations

In addition to its role as a building block for carbon skeletons, this compound can be used in more specialized chemical transformations. One such application is its use as a reagent for aromatic bromination when combined with sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO). This method represents a tunable approach for the bromination of various aromatic systems. researchgate.net In this process, the alkyl bromide, in the presence of a strong base like NaH in DMSO, can generate a brominating species. This allows for the controlled mono-bromination of a range of aromatic substrates, offering an alternative to traditional brominating agents like elemental bromine or N-bromosuccinimide. researchgate.net

Use as a Site-Directed Reagent (e.g., Pyruvate Decarboxylase C221)

The reactivity of the α-carbon bearing the bromine atom makes this compound an effective alkylating agent. This property is harnessed in biochemistry and chemical biology for the site-directed modification of proteins and enzymes. As an α-haloketone, it serves as a targeted reagent for labeling and inactivating enzymes by forming a covalent bond with nucleophilic amino acid residues within the enzyme's active site.

A notable example is its use as a potential regulatory site-directed reagent for the C221 residue of pyruvate decarboxylase. sigmaaldrich.com Pyruvate decarboxylase is an enzyme that contains a crucial cysteine residue (C221) at a regulatory site. The sulfur atom of the cysteine side chain is highly nucleophilic and can attack the electrophilic carbon atom of this compound that is attached to the bromine. This results in an SN2 reaction, where the cysteine residue displaces the bromide ion, forming a stable thioether linkage and covalently modifying the enzyme.

This specific modification allows researchers to:

Identify active site residues: By observing which residue is modified and how it affects enzyme activity, scientists can map the functional regions of the enzyme.

Investigate reaction mechanisms: Covalently blocking a specific residue can help elucidate its role in the catalytic cycle.

Create inhibited enzyme complexes: These complexes can be crystallized and studied using X-ray crystallography to understand substrate and inhibitor binding.

The reaction between the cysteine residue and this compound is outlined in the table below.

Table 1: Site-Directed Alkylation of Cysteine

| Reactants | Product | Bond Formed |

|---|

Aromatic Bromination with Sodium Hydride in DMSO

This compound has been utilized as a reagent for the bromination of aromatic compounds in the presence of sodium hydride (NaH) in dimethyl sulfoxide (DMSO). sigmaaldrich.com This method provides an alternative to traditional electrophilic aromatic substitution reactions that often use molecular bromine (Br₂), which can be hazardous and lead to over-bromination.

In this system, the combination of an alkyl bromide, a strong base, and DMSO generates a reactive brominating species. While the precise mechanism can be complex, it is proposed that the reagents interact to form an active electrophilic bromine source that can then react with electron-rich aromatic rings. Sodium hydride, a strong non-nucleophilic base, deprotonates a suitable precursor, and the polar aprotic solvent, DMSO, facilitates the reaction. This method allows for the controlled mono-bromination of various aromatic substrates.

Table 2: Reagents for Aromatic Bromination

| Component | Role |

|---|---|

| This compound | Bromine source |

| Sodium Hydride (NaH) | Strong base |

| Dimethyl Sulfoxide (DMSO) | Aprotic solvent |

Wittig Reactions

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. The core of the reaction involves a phosphorus ylide reacting with an aldehyde or ketone. This compound, as an α-halo ketone, is a suitable precursor for the synthesis of specific phosphorus ylides.

The process begins with the reaction of this compound with a phosphine, typically triphenylphosphine (B44618) (PPh₃), via an SN2 reaction. This forms a phosphonium (B103445) salt. Due to the presence of the adjacent carbonyl group, the α-protons of this salt are significantly acidic. Treatment with a base (e.g., sodium hydride, potassium tert-butoxide) easily deprotonates the α-carbon, yielding a stabilized phosphorus ylide.

This ylide is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen. The resulting ylide can then be reacted with an aldehyde or ketone to produce an α,β-unsaturated ketone. This two-step, one-pot process is a valuable strategy for carbon-carbon bond formation and the synthesis of conjugated systems.

The general sequence is as follows:

Phosphonium Salt Formation: C₂H₅COCH₂Br + PPh₃ → [C₂H₅COCH₂PPh₃]⁺Br⁻

Ylide Formation: [C₂H₅COCH₂PPh₃]⁺Br⁻ + Base → C₂H₅CO-C⁻H-P⁺Ph₃ + H-Base⁺ + Br⁻

Wittig Reaction: C₂H₅CO-C⁻H-P⁺Ph₃ + R₂C=O → C₂H₅CO-CH=CR₂ + Ph₃P=O

This application demonstrates the utility of this compound in constructing more complex molecules with specific functionalities and stereochemistry.

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all within a single synthetic operation. Multicomponent reactions (MCRs) involve three or more reactants coming together in a single reaction to form a product that incorporates all or most of the atoms of the starting materials.

This compound is a well-suited building block for designing such complex transformations due to its distinct and strategically placed functional groups:

An electrophilic carbonyl carbon.

An electrophilic α-carbon attached to bromine.

Acidic α'-protons (on the ethyl group) that can be removed to form an enolate.

This trifecta of reactivity allows it to serve as a versatile precursor in hypothetical or planned cascade sequences. For instance, a reaction sequence could be initiated at one of these sites, which then generates a new functionality that triggers a subsequent intramolecular or intermolecular reaction.

An example of a potential cascade sequence could involve the initial conversion of this compound into an α,β-unsaturated ketone via a base-induced dehydrobromination. This product is a classic Michael acceptor and can undergo conjugate addition with a nucleophile. If the nucleophile contains another reactive group, a subsequent intramolecular cyclization (e.g., an aldol (B89426) or Claisen condensation) could occur, leading to the rapid assembly of a complex cyclic structure from a simple acyclic precursor.

Although specific, named cascade or multicomponent reactions prominently featuring this compound are not extensively documented in dedicated literature, its chemical structure provides the necessary handles for its integration into such efficient and atom-economical synthetic strategies. Its potential lies in its ability to act as a linchpin, connecting multiple fragments or folding into complex architectures through sequential bond-forming events.

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Bromomethyl ethyl ketone |

| Sodium Hydride | NaH |

| Dimethyl Sulfoxide | DMSO |

| Pyruvate Decarboxylase | - |

| Cysteine | - |

| Triphenylphosphine | PPh₃ |

| Potassium tert-butoxide | t-BuOK |

| α,β-Unsaturated ketone | - |

Advanced Analytical and Spectroscopic Characterization in Research of 1 Bromo 2 Butanone

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are indispensable for separating 1-bromo-2-butanone from reaction mixtures and for determining its purity. The choice of method often depends on the specific requirements of the analysis, such as the need for high resolution or compatibility with mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. iaea.orguin-alauddin.ac.id In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. uin-alauddin.ac.id The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification.

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). wpmucdn.com Common fragmentation pathways for ketones include α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. wpmucdn.commiamioh.edu For this compound, this can lead to the loss of a bromine radical or other fragments, providing structural information. miamioh.edu For instance, GC-MS has been used to identify various bioactive compounds in plant extracts, demonstrating its utility in complex mixture analysis. uin-alauddin.ac.id

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for non-volatile mixtures or when derivatization is employed. acs.orgepa.govauroraprosci.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for the separation of organic compounds. sielc.comnih.gov

For the analysis of ketones, a common strategy involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.govauroraprosci.comresearchgate.net This reaction forms stable 2,4-dinitrophenylhydrazone derivatives that can be readily detected by UV-Vis spectroscopy at a specific wavelength, typically around 360-370 nm. epa.govauroraprosci.comresearchgate.net This method allows for the specific determination of a wide variety of aldehydes and ketones. epa.gov HPLC methods can be developed to separate isomers, and the choice of column and mobile phase composition is critical to achieve baseline resolution. nih.govnacalai.com For example, a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water is often effective for separating α-halo ketones. acs.orgsielc.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. du.ac.bd It provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly useful for determining the ratio of isomers in a mixture. researchgate.net In the synthesis of α-bromo ketones, the bromination of an unsymmetrical ketone can lead to a mixture of products where the bromine is on either side of the carbonyl group. orgsyn.org For example, the bromination of 3-methyl-2-butanone (B44728) can produce both 1-bromo-3-methyl-2-butanone (B140032) and 3-bromo-3-methyl-2-butanone. orgsyn.org

The ¹H NMR spectrum of each isomer will have distinct signals with specific chemical shifts and coupling patterns. By integrating the signals corresponding to each isomer, the relative ratio of the two can be accurately determined. researchgate.netorgsyn.org For instance, the protons on the brominated carbon in this compound will appear at a different chemical shift compared to the protons on the brominated carbon in its isomer, 3-bromo-2-butanone (B1330396).

Table 1: Representative ¹H NMR Data for Brominated Butanone Isomers orgsyn.org

| Compound | Protons | Multiplicity | Chemical Shift (δ, ppm) |

| 1-bromo-3-methyl-2-butanone | 2CH₃ | d | 1.17 |

| CH | m | 3.02 | |

| CH₂ | s | 4.10 | |

| 3-bromo-3-methyl-2-butanone | 2CH₃ | s | 1.89 |

| COCH₃ | s | 2.46 |

Note: Data obtained in CDCl₃. d = doublet, m = multiplet, s = singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. numberanalytics.combritannica.com Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shift of each carbon is dependent on its electronic environment. libretexts.org

For this compound, the ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. docbrown.info The carbonyl carbon (C=O) is typically found at the low-field end of the spectrum, in the range of 160-220 ppm. libretexts.org The carbon atom bonded to the electronegative bromine atom will also be shifted downfield compared to a typical alkane carbon. libretexts.org This technique is invaluable for confirming the carbon skeleton and the position of functional groups within the molecule. numberanalytics.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Butanone (B6335102) docbrown.info

| Carbon Atom | Chemical Shift (δ, ppm) |

| CH₃ (adjacent to C=O) | 29.4 |

| C=O | 209.3 |

| CH₂ | 36.9 |

| CH₃ | 7.9 |

Note: These are typical chemical shifts for the parent compound, 2-butanone. The presence of the bromine atom in this compound will cause a downfield shift for the adjacent carbons.

2D NMR Techniques (e.g., COSY, HSQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides deeper insights into the molecular structure of this compound by revealing correlations between different nuclei.